molecular formula C17H16ClNO2 B4152195 4-[(4-CHLOROPHENYL)METHYL]-4-AZATRICYCLO[5.2.2.0(2),?]UNDEC-8-ENE-3,5-DIONE

4-[(4-CHLOROPHENYL)METHYL]-4-AZATRICYCLO[5.2.2.0(2),?]UNDEC-8-ENE-3,5-DIONE

Cat. No.: B4152195
M. Wt: 301.8 g/mol
InChI Key: LPHDWJWQVGENST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Chlorobenzyl)-4-azatricyclo[5220~2,6~]undec-8-ene-3,5-dione is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(4-CHLOROPHENYL)METHYL]-4-AZATRICYCLO[5.2.2.0(2),?]UNDEC-8-ENE-3,5-DIONE typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, followed by cyclization and functional group modifications. Specific reaction conditions, such as temperature, pressure, and catalysts, are crucial to achieving high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: 4-(4-Chlorobenzyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents and conditions used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced analogs.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, resulting in the replacement of specific atoms or groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4-(4-Chlorobenzyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological pathways and interactions at the molecular level.

    Medicine: The compound is explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(4-CHLOROPHENYL)METHYL]-4-AZATRICYCLO[5.2.2.0(2),?]UNDEC-8-ENE-3,5-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understanding its full mechanism of action.

Comparison with Similar Compounds

    4-(4-Chlorobenzyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione: shares structural similarities with other tricyclic compounds, such as tricyclic antidepressants and certain alkaloids.

Uniqueness:

  • The unique tricyclic structure of 4-[(4-CHLOROPHENYL)METHYL]-4-AZATRICYCLO[5.2.2.0(2),?]UNDEC-8-ENE-3,5-DIONE imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

4-[(4-chlorophenyl)methyl]-4-azatricyclo[5.2.2.02,6]undec-8-ene-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO2/c18-13-7-1-10(2-8-13)9-19-16(20)14-11-3-4-12(6-5-11)15(14)17(19)21/h1-4,7-8,11-12,14-15H,5-6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPHDWJWQVGENST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C=CC1C3C2C(=O)N(C3=O)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[(4-CHLOROPHENYL)METHYL]-4-AZATRICYCLO[5.2.2.0(2),?]UNDEC-8-ENE-3,5-DIONE
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4-[(4-CHLOROPHENYL)METHYL]-4-AZATRICYCLO[5.2.2.0(2),?]UNDEC-8-ENE-3,5-DIONE
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4-[(4-CHLOROPHENYL)METHYL]-4-AZATRICYCLO[5.2.2.0(2),?]UNDEC-8-ENE-3,5-DIONE
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4-[(4-CHLOROPHENYL)METHYL]-4-AZATRICYCLO[5.2.2.0(2),?]UNDEC-8-ENE-3,5-DIONE
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4-[(4-CHLOROPHENYL)METHYL]-4-AZATRICYCLO[5.2.2.0(2),?]UNDEC-8-ENE-3,5-DIONE
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4-[(4-CHLOROPHENYL)METHYL]-4-AZATRICYCLO[5.2.2.0(2),?]UNDEC-8-ENE-3,5-DIONE

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